molecular formula C7H6FNO4S B13630864 Methyl 5-(fluorosulfonyl)nicotinate

Methyl 5-(fluorosulfonyl)nicotinate

Cat. No.: B13630864
M. Wt: 219.19 g/mol
InChI Key: GLHLPOWAFXRHDN-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)nicotinate: is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol It is a derivative of nicotinic acid, featuring a fluorosulfonyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)nicotinate typically involves the introduction of a fluorosulfonyl group to the nicotinate structure. One common method involves the reaction of nicotinic acid derivatives with fluorosulfonylating agents. For instance, fluorosulfonyl radicals can be generated from different precursors and used to introduce the fluorosulfonyl group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(fluorosulfonyl)nicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted nicotinates.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for Methyl 5-(fluorosulfonyl)nicotinate is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can enhance the compound’s ability to form strong interactions with these targets, potentially leading to biological activity .

Properties

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 5-fluorosulfonylpyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3

InChI Key

GLHLPOWAFXRHDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN=C1)S(=O)(=O)F

Origin of Product

United States

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